molecular formula C16H22N2O4S B2932679 4-(dimethylsulfamoyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide CAS No. 2097913-83-0

4-(dimethylsulfamoyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide

Cat. No.: B2932679
CAS No.: 2097913-83-0
M. Wt: 338.42
InChI Key: WPQCXCJWCPHLMA-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with a dimethylsulfamoyl group and a hydroxycyclohexenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Dimethylsulfamoyl Group: This step involves the sulfonation of the benzamide core using dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Hydroxycyclohexenylmethyl Group: The final step involves the alkylation of the benzamide with a hydroxycyclohexenylmethyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylsulfamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylsulfamoyl)benzamide: Lacks the hydroxycyclohexenylmethyl group, making it less complex.

    N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide: Lacks the dimethylsulfamoyl group, which may affect its reactivity and applications.

Uniqueness

4-(dimethylsulfamoyl)-N-[(1-hydroxy

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-18(2)23(21,22)14-8-6-13(7-9-14)15(19)17-12-16(20)10-4-3-5-11-16/h4,6-10,20H,3,5,11-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQCXCJWCPHLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2(CCCC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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